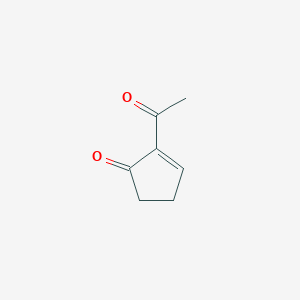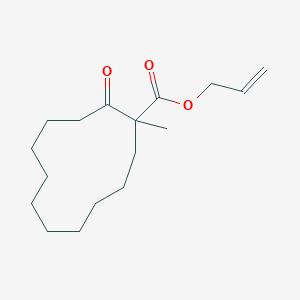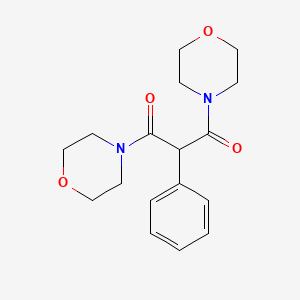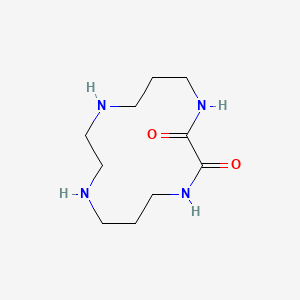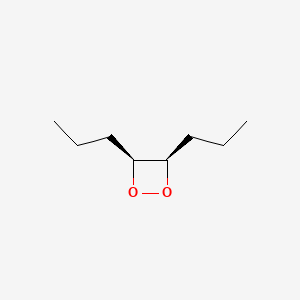
(3R,4S)-3,4-Dipropyl-1,2-dioxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3,4-Dipropyl-1,2-dioxetane is an organic compound characterized by a four-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-Dipropyl-1,2-dioxetane typically involves the reaction of appropriate alkenes with peroxy acids. The process is stereospecific, ensuring the correct configuration of the product. Common reagents include meta-chloroperoxybenzoic acid (mCPBA) and peroxyacetic acid .
Industrial Production Methods
The stability and reactivity of these reagents make them suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-3,4-Dipropyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the dioxetane ring into more stable structures.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be employed
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3R,4S)-3,4-Dipropyl-1,2-dioxetane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological oxidation processes.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of (3R,4S)-3,4-Dipropyl-1,2-dioxetane involves the formation of reactive intermediates that can interact with various molecular targets. These interactions often lead to the formation of new chemical bonds or the cleavage of existing ones, depending on the specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R)-2,3-Dipropyl-1,2-dioxetane
- (2S,3S)-2,3-Dipropyl-1,2-dioxetane
- (3R,4R)-3,4-Dipropyl-1,2-dioxetane
Uniqueness
(3R,4S)-3,4-Dipropyl-1,2-dioxetane is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This stereochemistry can lead to different reaction pathways and products compared to its isomers .
Eigenschaften
CAS-Nummer |
83929-09-3 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
(3S,4R)-3,4-dipropyldioxetane |
InChI |
InChI=1S/C8H16O2/c1-3-5-7-8(6-4-2)10-9-7/h7-8H,3-6H2,1-2H3/t7-,8+ |
InChI-Schlüssel |
MPTCXCHFVQCTFK-OCAPTIKFSA-N |
Isomerische SMILES |
CCC[C@@H]1[C@@H](OO1)CCC |
Kanonische SMILES |
CCCC1C(OO1)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


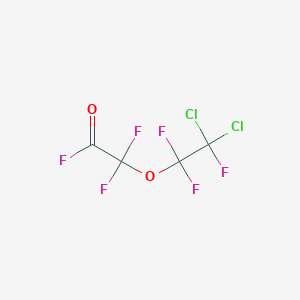
![2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one](/img/structure/B14425978.png)
![N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14425994.png)
![6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide](/img/structure/B14426010.png)
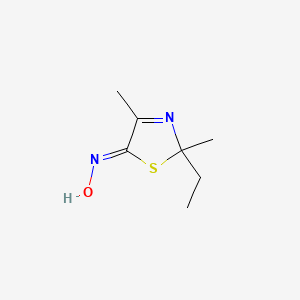
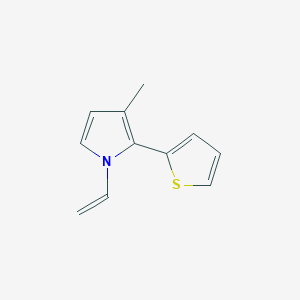
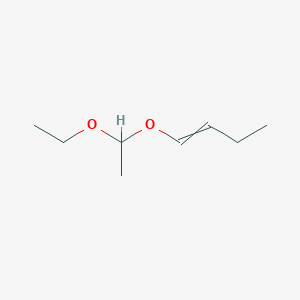
phosphane](/img/structure/B14426031.png)
![1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14426038.png)
